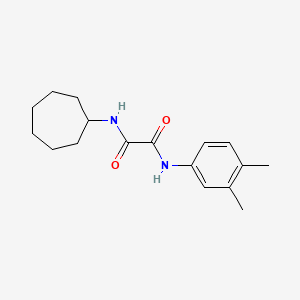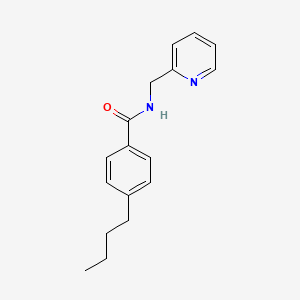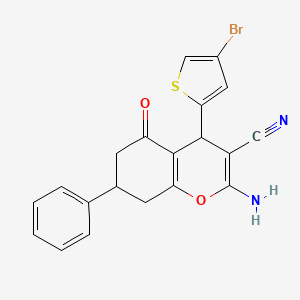
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BRD-9424, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various diseases. It has been shown to have activity against several targets, including histone deacetylases (HDACs), bromodomain-containing proteins (BRDs), and other epigenetic regulators.
Wirkmechanismus
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a small molecule inhibitor that binds to the bromodomain of BRD4 and prevents its interaction with acetylated histones. This leads to a decrease in the transcription of genes that are regulated by BRD4, including those involved in cell proliferation and survival. In addition, 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of HDACs, which leads to an increase in the acetylation of histones and a subsequent increase in gene transcription.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-proliferative and pro-apoptotic effects in cancer cells. It has also been shown to have anti-inflammatory effects in models of inflammation. In addition, 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages as a tool compound for studying epigenetic regulation. It is a potent inhibitor of BRD4 and HDACs, which makes it an effective tool for studying their role in disease processes. However, its low solubility and poor pharmacokinetic properties limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of BRD4 and HDACs. Another area of interest is the use of 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide as a tool compound to study the role of epigenetic regulators in disease processes. Finally, the development of more soluble and bioavailable analogs of 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide could lead to its use as a therapeutic agent in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 1-(4-bromophenyl)-3-pyrrolidinecarboxylic acid with 2,3-dichloroaniline in the presence of a coupling reagent. The resulting intermediate is then treated with oxalyl chloride to form the acid chloride, which is then reacted with the appropriate amine to give the final product. The overall yield of the synthesis is around 15-20%.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have activity against several targets, including HDACs, BRDs, and other epigenetic regulators. 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been used as a tool compound to study the role of these targets in disease processes.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrCl2N2O2/c18-11-4-6-12(7-5-11)22-9-10(8-15(22)23)17(24)21-14-3-1-2-13(19)16(14)20/h1-7,10H,8-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDKMNYUQADVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4888644.png)

![ethyl 2-hydroxy-4-phenyl[1]benzofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B4888665.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B4888673.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide)](/img/structure/B4888679.png)

![9-(4-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888715.png)
![(4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B4888719.png)

![N-[(allylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B4888726.png)
![6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4888732.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B4888737.png)

![2-(4-methylphenyl)-7-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4888754.png)